molecular formula C21H27ClN4O5S B2810019 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189918-28-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

Cat. No. B2810019
CAS RN: 1189918-28-2
M. Wt: 482.98
InChI Key: KQTXMGDWHYYARH-UHFFFAOYSA-N
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Description

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride or 4- (2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with benzothiazole, isoxazole, and related structures have been synthesized and evaluated for various biological activities. For instance, novel benzodifuranyl, triazines, and thiazolopyrimidines derived from natural compounds such as visnagenone and khellinone have demonstrated significant anti-inflammatory and analgesic properties, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting a mechanism for their pharmacological effects.

Antimicrobial and Antitumor Properties

Research into thiazole and isoxazole derivatives has also revealed promising antimicrobial and antitumor properties. For example, some newly synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides showed potential as anticancer agents, underscoring the value of these heterocyclic frameworks in developing new therapeutic options (Horishny et al., 2020). Additionally, compounds featuring isoxazole and benzodioxaborole frameworks have been optimized for ectoparasiticide activity against ticks and fleas, demonstrating the versatility of these chemical scaffolds in various applications (Zhang et al., 2016).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S.ClH/c1-14-13-17(30-23-14)20(26)25(8-4-7-24-9-11-29-12-10-24)21-22-18-15(27-2)5-6-16(28-3)19(18)31-21;/h5-6,13H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTXMGDWHYYARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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